molecular formula C10H14N2O2 B7846470 2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide

2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide

Cat. No.: B7846470
M. Wt: 194.23 g/mol
InChI Key: SNKHEOKYMFDWGE-UHFFFAOYSA-N
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Description

2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound features a cyclopropyl group, a furan-2-ylmethyl group, and an acetamide moiety, making it a unique and versatile molecule in various fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide typically involves the following steps:

  • Formation of Cyclopropylamine: Cyclopropylamine is synthesized through the reaction of cyclopropane with ammonia under high pressure and temperature.

  • Furan-2-ylmethylamine Synthesis: Furan-2-ylmethylamine is prepared by reacting furan-2-carboxaldehyde with ammonia in the presence of a reducing agent.

  • Acetamide Formation: The final step involves the reaction of cyclopropylamine and furan-2-ylmethylamine with acetic anhydride to form the desired acetamide compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the furan ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are employed, often in polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, depending on the specific conditions.

  • Reduction Products: Amines or alcohols, depending on the reducing agent used.

  • Substitution Products: Amides, amines, or substituted furans.

Scientific Research Applications

2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound exhibits potential biological activity, including antimicrobial and antiviral properties.

  • Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.

  • Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other acetamide derivatives, furan derivatives, and cyclopropylamine derivatives.

  • Uniqueness: The combination of the cyclopropyl group, furan-2-ylmethyl group, and acetamide moiety gives this compound distinct chemical and biological properties compared to its analogs.

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Properties

IUPAC Name

2-amino-N-cyclopropyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-6-10(13)12(8-3-4-8)7-9-2-1-5-14-9/h1-2,5,8H,3-4,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKHEOKYMFDWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CO2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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